N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of N-(1,3-Benzothiazol-2-yl)-2-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .
Mode of Action
The compound interacts with its bacterial targets by inhibiting key enzymes and proteins essential for bacterial survival and growth .
Biochemical Pathways
The compound affects various biochemical pathways in the bacterial cells. It’s known to inhibit enzymes like dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , and others . These enzymes are involved in critical cellular processes, and their inhibition disrupts the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable, as indicated by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations . .
Result of Action
The compound exhibits bactericidal activity, effectively killing the bacterial cells . For instance, it has been shown to eliminate Staphylococcus aureus ATCC 43300 strain after 24-hour exposure . This indicates that the compound can effectively inhibit bacterial growth and survival.
Preparation Methods
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the coupling reactions. The purity of the synthesized compounds is usually confirmed through various analytical techniques like IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts and specific reaction conditions.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and anticancer properties.
Materials Science: Due to its unique electronic properties, the compound is also being investigated for use in organic electronics and as a component in advanced materials.
Comparison with Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has been studied for its anti-inflammatory and anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have shown significant anti-inflammatory activity and are being explored for their potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-3-23(4-2)13-14-24(19(25)15-9-5-6-10-16(15)21)20-22-17-11-7-8-12-18(17)26-20;/h5-12H,3-4,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTRXCVFZCHJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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